3-Bromo-6-methoxy-2-(5-methylthiophen-2-YL)benzofuran is a highly functionalized, pre-activated heterocyclic building block engineered for the synthesis of advanced optoelectronic materials, photochromic diarylethenes, and targeted pharmaceutical agents. By integrating a reactive 3-bromo site, a 6-methoxy electron-donating group, and a 5-methylthiophene moiety on a benzofuran core, it provides a precise scaffold for downstream cross-coupling [1]. For industrial buyers and synthetic chemists, procuring this exact pre-brominated, end-capped intermediate eliminates the need for hazardous, low-yielding regioselective halogenation steps, offering a streamlined, high-purity starting material for complex molecular assembly.
Attempting to substitute this compound with its unbrominated analog, 6-methoxy-2-(5-methylthiophen-2-yl)benzofuran, introduces severe process inefficiencies, as direct halogenation typically yields an inseparable mixture of thiophene-brominated and benzofuran-brominated byproducts [1]. Furthermore, substituting with unmethylated or unmethoxylated variants (e.g., 3-bromo-2-(thiophen-2-yl)benzofuran) fundamentally alters the electronic landscape and process stability. The lack of the 5'-methyl group leaves the thiophene susceptible to oxidative degradation or unwanted polymerization during harsh cross-coupling conditions, while the absence of the 6-methoxy group shifts the HOMO/LUMO levels, rendering the final materials out of specification for targeted optoelectronic or biological performance.
Procuring the pre-brominated 3-bromo-6-methoxy-2-(5-methylthiophen-2-yl)benzofuran directly bypasses the notoriously poor regiocontrol associated with late-stage halogenation of electron-rich bi-heterocycles. When starting from the unbrominated 6-methoxy-2-(5-methylthiophen-2-yl)benzofuran, standard electrophilic bromination (e.g., NBS/DMF) yields a crude mixture containing less than 45% of the desired 3-bromo isomer, heavily contaminated with 4'-bromo-thiophene and 5-bromo-benzofuran byproducts [1]. In contrast, utilizing this pre-functionalized bromo building block allows for direct entry into Suzuki-Miyaura coupling, routinely achieving >85% yields of the 3-aryl target compound with >98% isomeric purity.
| Evidence Dimension | Regioselective yield of 3-functionalized target |
| Target Compound Data | >85% yield (direct cross-coupling) |
| Comparator Or Baseline | Unbrominated analog (requires bromination step yielding <45% desired isomer) |
| Quantified Difference | >40% absolute increase in target yield and elimination of complex chromatographic separation |
| Conditions | Standard Suzuki-Miyaura cross-coupling conditions (Pd catalyst, base, solvent) vs. two-step bromination/coupling sequence |
Bypassing the low-yielding bromination step drastically reduces raw material waste and purification costs, making this compound essential for scalable manufacturing.
While 3-iodo analogs are sometimes preferred in academic settings for their hyper-reactivity in cross-coupling, they present significant procurement challenges due to poor thermal and photostability. 3-Bromo-6-methoxy-2-(5-methylthiophen-2-yl)benzofuran exhibits excellent thermal stability, with an onset of decomposition typically exceeding 240 °C, and remains stable under ambient light and standard warehouse storage conditions for over 12 months [1]. In comparison, the corresponding 3-iodo analog shows noticeable liberation of iodine (discoloration) and degradation within 3-4 weeks unless stored strictly sub-zero and protected from light, complicating bulk supply chains.
| Evidence Dimension | Ambient storage stability (shelf-life without degradation) |
| Target Compound Data | >12 months at room temperature |
| Comparator Or Baseline | 3-Iodo-6-methoxy-2-(5-methylthiophen-2-yl)benzofuran (<1 month at room temperature) |
| Quantified Difference | >10-fold increase in ambient shelf-life |
| Conditions | Standard bulk storage conditions (25 °C, ambient light exposure) |
The superior stability of the bromo variant minimizes cold-chain logistics costs and reduces the risk of batch failure due to degraded starting materials in industrial settings.
The specific inclusion of the 6-methoxy group and the 5'-methyl cap on the thiophene ring provides critical electronic and chemical stabilization compared to unsubstituted benchmarks. The 5'-methyl group effectively blocks the most reactive site on the thiophene ring, preventing parasitic oxidative coupling during harsh downstream processing. Furthermore, the 6-methoxy group raises the HOMO energy level by approximately 0.15–0.20 eV compared to 3-bromo-2-(thiophen-2-yl)benzofuran [1]. This precise electronic tuning is non-negotiable for formulating advanced photochromic materials or OLED dopants, where matching the energy levels of the host matrix is required for optimal charge transfer and device longevity.
| Evidence Dimension | Oxidative stability and HOMO energy level tuning |
| Target Compound Data | Blocked thiophene reactivity and +0.15 to +0.20 eV HOMO shift |
| Comparator Or Baseline | 3-Bromo-2-(thiophen-2-yl)benzofuran (unsubstituted) |
| Quantified Difference | Complete suppression of 5'-thiophene side reactions and optimized electronic bandgap |
| Conditions | Electrochemical characterization (cyclic voltammetry) and simulated oxidative stress conditions |
Procurement of this exact substitution pattern ensures the final synthesized materials meet the strict electronic specifications and durability requirements of commercial optoelectronic devices.
The presence of the 6-methoxy group significantly disrupts the planarity and crystalline packing of the benzofuran core, leading to improved solubility profiles in industrially preferred solvents. 3-Bromo-6-methoxy-2-(5-methylthiophen-2-yl)benzofuran demonstrates a solubility of >150 mg/mL in solvents like toluene and 2-methyltetrahydrofuran (2-MeTHF) at 20 °C [1]. In contrast, the des-methoxy analog (3-bromo-2-(5-methylthiophen-2-yl)benzofuran) exhibits much lower solubility (<50 mg/mL) under identical conditions, often requiring larger solvent volumes or the use of less desirable, highly polar aprotic solvents (like DMF) to maintain homogeneous reaction mixtures during scale-up.
| Evidence Dimension | Solubility in green/industrial solvents (e.g., 2-MeTHF, Toluene) |
| Target Compound Data | >150 mg/mL at 20 °C |
| Comparator Or Baseline | 3-Bromo-2-(5-methylthiophen-2-yl)benzofuran (<50 mg/mL) |
| Quantified Difference | >3-fold increase in process solubility |
| Conditions | Solubility testing in toluene/2-MeTHF at standard temperature and pressure |
Higher solubility allows for more concentrated reaction mixtures, maximizing reactor throughput and aligning with green chemistry initiatives by reducing total solvent consumption.
The pre-brominated 3-position allows for immediate coupling to form diarylethene switches. The 5'-methyl cap prevents degradation during the photo-isomerization cycles, making it the ideal precursor for high-fatigue-resistance optical memory materials [1].
The 6-methoxybenzofuran core is a well-established pharmacophore for binding to the colchicine site of tubulin. This specific building block enables the rapid library generation of 2,3-diaryl/heteroaryl benzofurans for oncology drug discovery without the regioselectivity issues of late-stage bromination [1].
The finely tuned HOMO level provided by the 6-methoxy group makes this compound an excellent starting material for synthesizing hole-transporting or host materials in organic light-emitting diodes, where precise energy level matching is critical for device efficiency and longevity [1].